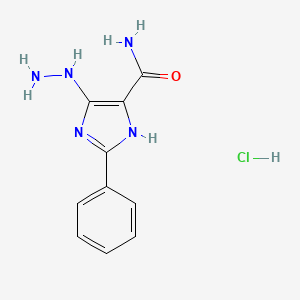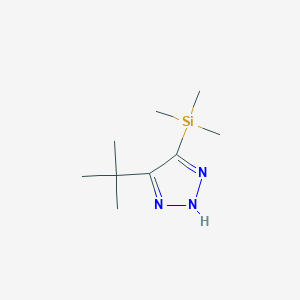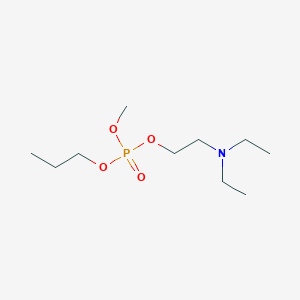![molecular formula C10H15NO4 B14405666 [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid CAS No. 86827-07-8](/img/structure/B14405666.png)
[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid is an organic compound that features a tetrahydropyridine ring substituted with an ethoxycarbonyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid typically involves the reaction of a suitable tetrahydropyridine precursor with ethyl chloroformate to introduce the ethoxycarbonyl group
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to other functional groups, such as hydroxyl or amine groups.
Substitution: The compound can participate in substitution reactions, where the ethoxycarbonyl or acetic acid moieties are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of tetrahydropyridine derivatives on biological systems. Its structural features make it a candidate for investigating interactions with enzymes and receptors.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical transformations may allow for the development of novel pharmaceuticals.
Industry: In industrial applications, this compound could be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxycarbonyl and acetic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyridine ring can undergo conformational changes that affect its overall activity and function.
Comparación Con Compuestos Similares
- [1-(Methoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid
- [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]propionic acid
- [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]butyric acid
Comparison: Compared to similar compounds, [1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid is unique due to the specific combination of its functional groups. The presence of both the ethoxycarbonyl and acetic acid moieties provides distinct reactivity and potential applications. Its tetrahydropyridine ring also contributes to its unique chemical and biological properties.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
86827-07-8 |
|---|---|
Fórmula molecular |
C10H15NO4 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
2-(1-ethoxycarbonyl-3,6-dihydro-2H-pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H15NO4/c1-2-15-10(14)11-5-3-4-8(7-11)6-9(12)13/h3-4,8H,2,5-7H2,1H3,(H,12,13) |
Clave InChI |
IOTVXZBQGPLORT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CC=CC(C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















